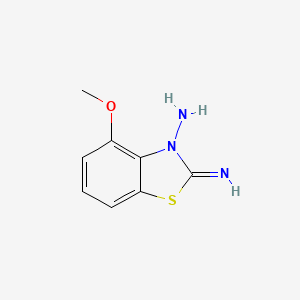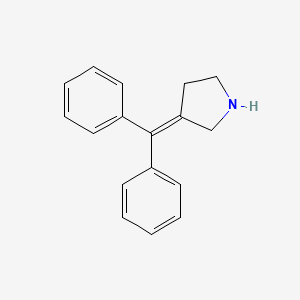![molecular formula C30H32N2O B14583628 4,4'-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline) CAS No. 61470-07-3](/img/structure/B14583628.png)
4,4'-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline) is an organic compound with a complex structure that includes benzyloxy and phenyl groups attached to a methylene bridge, which is further connected to two N,N-dimethylaniline moieties. This compound is known for its applications in various fields, including dye manufacturing and analytical chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline) typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . Another method involves the reaction of 4,4’-methylenedianiline with dimethyl carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4,4’-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amines, and substituted aromatic compounds.
科学的研究の応用
4,4’-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a reagent for detecting specific biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the manufacture of dyes, pigments, and as an analytical reagent for the determination of lead and cyanogens
作用機序
The mechanism of action of 4,4’-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline) involves its interaction with specific molecular targets and pathways. For instance, in dye synthesis, it acts as a precursor that undergoes further chemical transformations to produce the desired dye molecules. In analytical applications, it reacts with target analytes to form detectable complexes.
類似化合物との比較
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline):
4,4’-Bis(dimethylamino)diphenylmethane: Another related compound used in similar applications.
Uniqueness
4,4’-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline) is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous.
特性
CAS番号 |
61470-07-3 |
|---|---|
分子式 |
C30H32N2O |
分子量 |
436.6 g/mol |
IUPAC名 |
4-[[4-(dimethylamino)phenyl]-phenyl-phenylmethoxymethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C30H32N2O/c1-31(2)28-19-15-26(16-20-28)30(25-13-9-6-10-14-25,33-23-24-11-7-5-8-12-24)27-17-21-29(22-18-27)32(3)4/h5-22H,23H2,1-4H3 |
InChIキー |
DMKAIIPEFGITRO-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)N(C)C)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


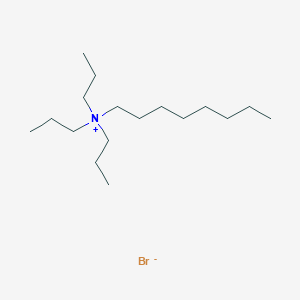

![6-Chloro-3-[(hydroxymethyl)amino]-4H-1-benzothiopyran-4-one](/img/structure/B14583562.png)
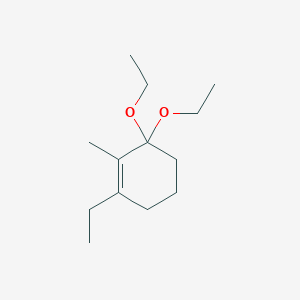
![1,2-Benzenediamine, N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14583569.png)
![3-[3-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile](/img/structure/B14583575.png)
![1-({4-[2-(4-Nitrophenyl)ethenyl]anilino}methylidene)naphthalen-2(1H)-one](/img/structure/B14583576.png)
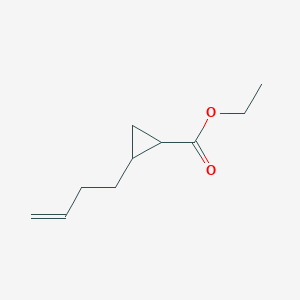
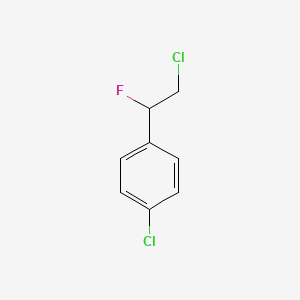
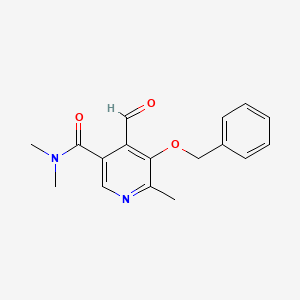
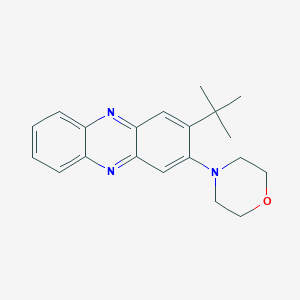
![1-{1-[(1H-Indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14583601.png)
